molecular formula C12H17NO3S B5188723 2-methoxy-4,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide

2-methoxy-4,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B5188723
M. Wt: 255.34 g/mol
InChI Key: LXJMJFQJFVNKSY-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide is an organic compound with a complex structure that includes a methoxy group, two methyl groups, and a prop-2-en-1-yl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide typically involves multiple stepsThe prop-2-en-1-yl group can be introduced via alkylation reactions using appropriate alkylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and alkylation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic ring .

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methoxy-4,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4,5-dimethyl-N-(prop-2-en-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups, along with the prop-2-en-1-yl group, allows for unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-5-6-13-17(14,15)12-8-10(3)9(2)7-11(12)16-4/h5,7-8,13H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJMJFQJFVNKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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